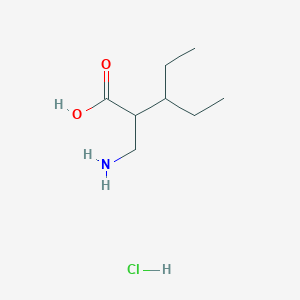
2-(4-Isopropyl-4H-1,2,4-triazol-3-yl)acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-(4-Isopropyl-4H-1,2,4-triazol-3-yl)acetic acid hydrochloride involves a safe and efficient continuous manufacturing process. Starting from sodium azide, methyl-bromoacetate, and 3-methylbut-1-yne, a three-step continuous process was developed, avoiding the isolation of hazardous intermediates. In-line monitoring using FT-IR of the azides involved minimized risks and facilitated real-time optimization, resulting in the rapid optimization of reaction parameters (Karlsson et al., 2017).
Molecular Structure Analysis
X-ray diffraction techniques and characterization by IR, 1H NMR, and 13C NMR studies have been pivotal in determining the molecular structure of related 1,2,4-triazole compounds. These studies highlight the strong intermolecular hydrogen bonding that significantly influences the molecular arrangement and stability of these compounds (Şahin et al., 2014).
Chemical Reactions and Properties
The 1,2,4-triazole core structure is a versatile scaffold for further chemical modifications. Various synthetic pathways enable the introduction of different substituents at the triazole ring, modifying the compound's chemical reactivity and properties. These modifications can lead to the formation of salts with organic and inorganic bases through neutralization reactions in aqueous media, demonstrating the chemical versatility of triazole-derived compounds (Gotsulya, 2016).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Methods
A continuous process was developed for synthesizing 2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid, starting from sodium azide, methyl-bromoacetate, and 3-methylbut-1-yne. This method is efficient and avoids hazardous intermediates (Karlsson et al., 2017).
Physical-Chemical Characteristics
Various derivatives of 2-((4-R-5-(thiophene-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids were synthesized and studied for their physical-chemical properties using methods like elemental analysis, 1H NMR- and IR-spectroscopy (Safonov et al., 2017).
Structural Studies
Structural assessment was conducted on derivatives like Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate and its complex with HgCl2, using X-ray diffractometry (Castiñeiras et al., 2018).
Biological and Pharmacological Properties
Antimicrobial Activity
Some derivatives of 2-[4-(Substituted Benzylidenamino)-5-(Substituted Phenoxymethyl)-4H-1,2,4-Triazol-3-yl thio] Acetic Acid exhibited significant antimicrobial activity against strains like A. niger, C. Neoformans, and A. fumigatus (Hunashal et al., 2012).
Analgesic Activity
Investigation of the analgesic activity of 5-(furan-2-yl, 2-methylfuran-3-yl)-4-amino-1,2,4-triazole-3-thiols derivatives found moderate activity in most compounds, suggesting potential as analgesic agents (Danilchenko, 2018).
Superoxide Scavenging and Anti-inflammatory Agents
A study synthesized various derivatives like 5-aryl-2H-tetrazoles, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids, testing them for superoxide scavenging activity and as potential anti-inflammatory agents, though in vivo effectiveness was limited (Maxwell et al., 1984).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-propan-2-yl-1,2,4-triazol-3-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-5(2)10-4-8-9-6(10)3-7(11)12;/h4-5H,3H2,1-2H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYWNVMQFUSOIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=C1CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2497882.png)
![N-[2-(2-Cyanoethyl)-5-methylpyrazol-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2497885.png)
![6-[(4-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2497889.png)

![(2Z)-N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2497891.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2497895.png)
![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2497896.png)

![N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbothioyl)benzenecarboxamide](/img/structure/B2497898.png)
![(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2497899.png)

